N-(2-Fluoroethyl)formamide
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Overview
Description
N-(2-Fluoroethyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formyl group attached to a nitrogen atom, which is further bonded to a 2-fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)formamide typically involves the formylation of 2-fluoroethylamine. One common method is the reaction of 2-fluoroethylamine with formic acid under dehydrating conditions. This reaction can be carried out in the presence of a catalyst such as sulfuric acid or using a dehydrating agent like toluene . Another method involves the use of ethyl orthoformate and a solid acid catalyst like sulfonated rice husk ash .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where 2-fluoroethylamine is reacted with formic acid in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the product. The use of solid acid catalysts allows for easy separation and recycling, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoroethyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-(2-fluoroethyl)formic acid.
Reduction: Reduction can yield 2-fluoroethylamine.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-(2-fluoroethyl)formic acid.
Reduction: 2-fluoroethylamine.
Substitution: Various substituted formamides depending on the reagents used.
Scientific Research Applications
N-(2-Fluoroethyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Fluoroethyl)formamide involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-Methylformamide
- N-Ethylformamide
- N-Phenylformamide
Uniqueness
N-(2-Fluoroethyl)formamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the reactivity and stability of the compound, making it different from other formamides .
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and materials. Further research into its properties and applications could lead to new discoveries and innovations.
Properties
CAS No. |
143984-06-9 |
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Molecular Formula |
C3H6FNO |
Molecular Weight |
91.08 g/mol |
IUPAC Name |
N-(2-fluoroethyl)formamide |
InChI |
InChI=1S/C3H6FNO/c4-1-2-5-3-6/h3H,1-2H2,(H,5,6) |
InChI Key |
RADRVKFGDZJOTC-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)NC=O |
Origin of Product |
United States |
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